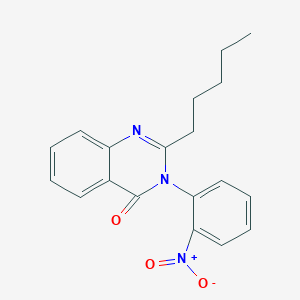![molecular formula C27H19ClN4O3 B10873333 4-[4-(2-chloro-6-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole](/img/structure/B10873333.png)
4-[4-(2-chloro-6-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is a complex organic compound that features a combination of chloro, nitro, phenyl, and triazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER typically involves multi-step organic reactions. One common approach is to start with the nitration of 2-chlorophenol to introduce the nitro group. This is followed by the formation of the ether linkage through a nucleophilic substitution reaction with 4-[(3,5-diphenyl-4H-1,2,4-triazol-4-yl)methyl]phenol. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-6-chlorophenyl derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the nitro and chloro groups can participate in redox reactions or electrophilic substitutions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the triazole and phenyl ether components.
4-[(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)methyl]phenol: Contains the triazole and phenyl groups but lacks the chloro and nitro substituents.
Uniqueness
The uniqueness of 2-CHLORO-6-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (phenyl, triazole) groups allows for fine-tuning of its chemical and biological properties.
Eigenschaften
Molekularformel |
C27H19ClN4O3 |
|---|---|
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
4-[[4-(2-chloro-6-nitrophenoxy)phenyl]methyl]-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C27H19ClN4O3/c28-23-12-7-13-24(32(33)34)25(23)35-22-16-14-19(15-17-22)18-31-26(20-8-3-1-4-9-20)29-30-27(31)21-10-5-2-6-11-21/h1-17H,18H2 |
InChI-Schlüssel |
ZUGDWOPLVJVNSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CC3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
![11-(4-chlorophenyl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873260.png)
![N-[3-(dimethylamino)propyl]-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10873263.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl propanoate](/img/structure/B10873265.png)
![11-(4-chlorophenyl)-10-(cyclohexylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873268.png)
![ethyl 4-{[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10873270.png)
![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B10873276.png)
![(2E)-3-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10873277.png)
![3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10873291.png)
![3-(3,5-Dimethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873307.png)
![2-(Diethylamino)ethyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10873315.png)
![2-(diethylamino)ethyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10873319.png)

![Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10873348.png)
